N-(2,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition and Cancer Treatment
- Compounds similar to N-(2,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been investigated for their role as glutaminase inhibitors. One such compound, a BPTES analog, showed promising results in inhibiting the growth of lymphoma B cells, both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Anticancer Activity
- A study by Duran and Demirayak (2012) synthesized derivatives with a similar structure and tested their anticancer activities against various human tumor cell lines. Some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
- Another study focused on synthesizing phenyl urea derivatives containing 1,3,4-thiadiazole and evaluated their antiproliferative effects. One compound in particular showed significant cytotoxic effects against a skin cancer cell line (Toolabi et al., 2022).
Molecular Modeling and Drug Design
- A research by Abu-Melha (2021) involved the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds demonstrated powerful cytotoxic results against breast cancer, supported by molecular modeling and drug design studies (Abu-Melha, 2021).
Antileishmanial Activity
- A novel series of compounds derived from 1,3,4-thiadiazol-2-ylthio acetamides showed promising antileishmanial activity against Leishmania major. The compounds demonstrated better activity than standard drugs at non-cytotoxic concentrations (Vosooghi et al., 2015).
Antibacterial Properties
- Research by Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing arylthiazole moieties. These compounds exhibited promising antibacterial activities against various bacterial strains and demonstrated potential as leads in antibacterial agent design (Lu et al., 2020).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13-8-9-14(2)16(10-13)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIOJLPXDNRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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